Angustoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Angustoline is a natural product found in Camptotheca acuminata, Strychnos angustiflora, and other organisms with data available.

科学研究应用

Alzheimer's Disease

Angustoline has been identified as a key alkaloid in Uncaria rhynchophylla that may offer therapeutic benefits for Alzheimer's disease. In experimental models:

- Animal Studies : In a study involving 5xFAD mice, oral administration of Uncaria rhynchophylla extract (which includes this compound) significantly reduced Aβ deposition and alleviated Aβ-mediated neuropathology when administered at a dosage of 400 mg/kg/day for four weeks .

- Cell Culture Studies : this compound has demonstrated protective effects against Aβ-induced neuronal toxicity in PC12 cells, indicating its potential as a neuroprotective agent .

Other Potential Uses

Beyond Alzheimer's disease, this compound's pharmacological profile suggests other possible applications:

- Neuroinflammation : Research indicates that this compound may reduce neuroinflammation in various cell models, potentially making it beneficial for other neurodegenerative conditions .

- Analgesic Properties : Alkaloids from the same plant family have been traditionally used for pain relief and may suggest similar uses for this compound .

Comparative Analysis of this compound with Other Alkaloids

The following table summarizes the comparative potency and applications of this compound relative to other alkaloids derived from Uncaria rhynchophylla:

| Alkaloid | Potency in Neuroprotection | Mechanism of Action | Target Diseases |

|---|---|---|---|

| This compound | Moderate | Regulates Aβ production and tau phosphorylation | Alzheimer's Disease |

| Angustidine | High | Similar mechanisms as this compound | Alzheimer's Disease |

| Isocorynoxeine | High | Inhibits neuroinflammation | Neurodegenerative Diseases |

| Corynoxine | Moderate | Neuroprotective effects | Various Pain Syndromes |

化学反应分析

Structural Identification and Key Features

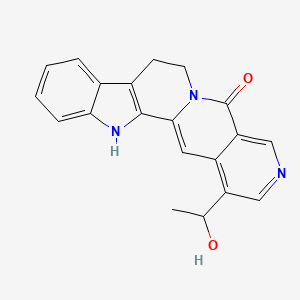

Angustoline (C₂₀H₁₈N₃O₂) contains an indole fused to a pyridine ring, with substituents including hydroxyl and methyl groups (Figure 1) . Key characteristics:

Table 1: Spectroscopic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈N₃O₂ |

| HR-TOF-ESI-MS | m/z 332.1393 [M+H]⁺ |

| UV (λmax, nm) | 245, 290, 335 |

| Key IR Bands (cm⁻¹) | 3400 (O-H), 1650 (C=O) |

Reactivity and Degradation Pathways

This compound undergoes pH- and peroxide-dependent transformations:

-

Acid hydrolysis : Deglucosylation at C-21 under acidic conditions yields aglycone derivatives .

-

Oxidative cleavage : Exposure to H₂O₂ induces ring-opening reactions, forming lactam derivatives (e.g., paratunamide C) .

Table 2: Observed Reaction Products

| Condition | Product | Key Change |

|---|---|---|

| pH 5.0 | Deglucosylated form | Loss of β-glucoside moiety |

| H₂O₂ (neutral pH) | Lactam derivative | C-3 oxidation to carbonyl |

Biochemical Interactions

This compound modulates lipid metabolism in cancer cells via:

-

Inhibition of LPCAT2 : Blocks phospholipid remodeling from lysophosphatidylcholine (LPC) to phosphatidylcholine (PC) .

-

Activation of AMPK : Enhances LKB1/AMPK signaling, suppressing tumor growth (IC₅₀ = 1 mg/L in esophageal cancer models) .

Analytical Methods for Reaction Monitoring

Studies employed:

属性

CAS 编号 |

40041-95-0 |

|---|---|

分子式 |

C20H17N3O2 |

分子量 |

331.4 g/mol |

IUPAC 名称 |

19-(1-hydroxyethyl)-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one |

InChI |

InChI=1S/C20H17N3O2/c1-11(24)15-9-21-10-16-14(15)8-18-19-13(6-7-23(18)20(16)25)12-4-2-3-5-17(12)22-19/h2-5,8-11,22,24H,6-7H2,1H3 |

InChI 键 |

NDHJXXLIRWAMEN-UHFFFAOYSA-N |

SMILES |

CC(C1=C2C=C3C4=C(CCN3C(=O)C2=CN=C1)C5=CC=CC=C5N4)O |

规范 SMILES |

CC(C1=C2C=C3C4=C(CCN3C(=O)C2=CN=C1)C5=CC=CC=C5N4)O |

同义词 |

angustoline |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。